molecular formula C19H24N4O3S3 B2480764 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE CAS No. 690247-00-8

3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B2480764
CAS No.: 690247-00-8
M. Wt: 452.61
InChI Key: QYJPRXKAUUAMPJ-UHFFFAOYSA-N
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Description

3-(Azepane-1-sulfonyl)-4-methyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propenylsulfanyl group at position 4. The benzamide moiety at position 2 of the thiadiazole ring is further modified with a 4-methyl substituent on the aromatic ring and an azepane-1-sulfonyl group at position 5.

The compound’s synthesis likely involves multi-step reactions, including sulfonylation, thioether formation, and amide coupling.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S3/c1-3-12-27-19-22-21-18(28-19)20-17(24)15-9-8-14(2)16(13-15)29(25,26)23-10-6-4-5-7-11-23/h3,8-9,13H,1,4-7,10-12H2,2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPRXKAUUAMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC=C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the azepane-1-sulfonyl group through sulfonylation reactions. The thiadiazolyl group is then introduced via cyclization reactions involving appropriate precursors. The final step involves the alkylation of the thiadiazolyl group with prop-2-en-1-ylsulfanyl.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Sulfonamide Formation

The azepane-1-sulfonyl group is synthesized via reaction of azepane with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine). This step is critical for introducing the sulfonamide functionality, which enhances stability and bioactivity.

Example Reaction:

Azepane+Sulfonyl ChlorideBaseAzepane-1-sulfonyl Intermediate\text{Azepane} + \text{Sulfonyl Chloride} \xrightarrow{\text{Base}} \text{Azepane-1-sulfonyl Intermediate}

Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is synthesized through cyclization reactions. A common method involves reacting thiosemicarbazides with carboxylic acid derivatives under acidic or oxidative conditions. For example, cyclization of NN-substituted thiosemicarbazides with acetic anhydride yields the thiadiazole core .

Key Conditions:

  • Reflux in ethanol/water mixtures.

  • Use of ammonium thiocyanate as a sulfur source .

Nucleophilic Substitution

The prop-2-en-1-ylsulfanyl group is introduced via nucleophilic substitution. A thiolate anion (from prop-2-en-1-thiol) displaces a leaving group (e.g., chloride or bromide) on the thiadiazole ring. This reaction typically occurs in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃.

Example Reaction:

Thiadiazole-Cl+HS-CH2CH=CH2BaseThiadiazole-S-CH2CH=CH2\text{Thiadiazole-Cl} + \text{HS-CH}_2\text{CH=CH}_2 \xrightarrow{\text{Base}} \text{Thiadiazole-S-CH}_2\text{CH=CH}_2

Oxidation of Thioether to Sulfone

The prop-2-en-1-ylsulfanyl group can be oxidized to a sulfone using oxidizing agents like H2O2\text{H}_2\text{O}_2/acetic acid or meta-chloroperbenzoic acid (mCPBA). This modification alters electronic properties and enhances metabolic stability.

Oxidation Conditions:

ThioetherH2O2/AcOHSulfone\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfone}

Hydrolysis of Benzamide

The benzamide group undergoes hydrolysis under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield benzoic acid and the corresponding amine. This reaction is pH-dependent and proceeds via nucleophilic attack on the carbonyl carbon.

Hydrolysis Reaction:

BenzamideHCl (aq)Benzoic Acid+Amine\text{Benzamide} \xrightarrow{\text{HCl (aq)}} \text{Benzoic Acid} + \text{Amine}

Table 1. Key Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Key Observations Reference
Sulfonamide FormationAzepane, sulfonyl chloride, pyridineYield: 85–90%; IR: 1330–1298 cm⁻¹ (SO₂)
Thiadiazole CyclizationThiosemicarbazide, acetic anhydrideReflux for 3–4 hours; NMR: δ 7.45 ppm (NH)
Thioether OxidationH2O2\text{H}_2\text{O}_2/AcOH, 60°CComplete conversion in 6 hours; TLC monitoring
Benzamide Hydrolysis6M HCl, refluxYield: 70–75%; IR loss of amide I band at 1672 cm⁻¹

Table 2. Spectral Characteristics of Reaction Intermediates

Functional Group IR Bands (cm⁻¹) ¹H NMR Signals (δ, ppm) Reference
Sulfonamide (SO₂NH)1330, 1298 (SO₂)7.92 (d, J=9.35 Hz, ArH)
Thiadiazole (C=N)1636–16018.58 (s, C-H thiadiazole)
Prop-2-en-1-ylsulfanyl2560 (S-H, weak)5.2–5.8 (m, CH₂=CH-)

Mechanistic Insights

  • Sulfonamide Stability : The azepane-sulfonyl group exhibits resistance to hydrolysis under physiological conditions due to steric hindrance from the azepane ring.

  • Thioether Reactivity : The prop-2-en-1-ylsulfanyl group participates in Michael addition reactions with electrophiles (e.g., maleimides), enabling further functionalization.

  • Thiadiazole Electrophilicity : The electron-deficient thiadiazole ring undergoes nucleophilic aromatic substitution at the 2-position, particularly with amines or alkoxides .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow it to be modified to enhance its pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to materials or enhance reaction efficiencies.

Mechanism of Action

The mechanism of action of 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE likely involves interactions with specific molecular targets. The azepane-1-sulfonyl and thiadiazolyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Thiadiazole Derivatives with Anticancer Activity

describes 2-substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles synthesized via indium-catalyzed reactions. For example, compound 8e (2-(2-chloro-5-pyridylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole) exhibited 55.71% inhibition of PC3 prostate cancer cells at 5 μM. Key structural differences from the target compound include:

  • Substituent Diversity : The 3,4,5-trimethoxyphenyl group vs. the target’s 4-methylbenzamide-azepane sulfonyl moiety.
  • Bioactivity Correlation : Electron-withdrawing groups (e.g., chloro) on the thiadiazole ring enhance anticancer activity, suggesting that the target’s propenylsulfanyl group (a sulfur-containing substituent) may similarly influence binding interactions .

Benzamide-Thiadiazole Hybrids with Quinoxaline Substituents

highlights benzamides bearing a 5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazole scaffold. These compounds, while structurally distinct due to their quinoxaline substituents, share the benzamide-thiadiazole framework. Such differences may affect solubility, metabolic stability, and target selectivity .

Heterocyclic Compounds with Divergent Cores but Related Bioactivities

Tetrazole and Triazole Derivatives

Evidences 4–6 describe tetrazole- and triazole-based compounds with herbicidal or plant growth-regulating activities. For instance, N′-5-tetrazolyl-N-arylthioureas () and N-5-tetrazolyl-N′-aroylureas () demonstrate potent cytokinin-like effects. Although these lack the thiadiazole core, they underscore the importance of sulfur-containing heterocycles in bioactivity. The target’s propenylsulfanyl group may similarly contribute to reactive or binding properties .

Triazole-Carboxylic Acid Derivatives

reports N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas with plant growth regulation. The carboxyl group enhances hydrophilicity, a feature absent in the target compound. This comparison highlights how peripheral functional groups modulate physicochemical properties and biological efficacy .

Comparative Data Table

Compound Structure Core Structure Key Substituents Biological Activity (Tested) Reference
Target Compound 1,3,4-Thiadiazole Azepane-1-sulfonyl, propenylsulfanyl Not explicitly reported in evidence N/A
8e () 1,3,4-Thiadiazole 3,4,5-Trimethoxyphenyl, 2-chloro-pyridyl 55.71% inhibition of PC3 cells at 5 μM
Quinoxaline-Benzamide () 1,3,4-Thiadiazole 3-Hydroxyquinoxalin-2-yl Synthesis focus; bioactivity not detailed
N′-5-Tetrazolyl Thiourea () Tetrazole Arylthiourea Herbicidal and cytokinin-like activity
N-5-Tetrazolyl Aroylurea () Tetrazole Aroylurea Plant growth regulation (e.g., 2h, 2j)

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : Electron-withdrawing groups (Cl, SO₂) on thiadiazole derivatives enhance bioactivity, as seen in . The target’s azepane sulfonyl group may similarly improve target binding via sulfonamide interactions .
  • Heterocycle Diversity : While thiadiazoles () show promise in anticancer contexts, tetrazoles (Evidences 4–6) excel in plant biology, underscoring the role of core heterocycle selection in directing bioactivity .

Biological Activity

The compound 3-(azepane-1-sulfonyl)-4-methyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide represents a novel class of thiadiazole derivatives that have garnered attention for their diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry due to their ability to interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure

The molecular formula for this compound is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S. It features an azepane ring, a sulfonyl group, and a thiadiazole moiety, which contribute to its biological properties. The presence of the thiadiazole group is particularly noteworthy as it is linked to numerous biological activities.

Biological Activities

Thiadiazole derivatives, including the compound , have been extensively studied for their antimicrobial , anti-inflammatory , and anticancer properties. Below are detailed findings from various studies regarding the biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds containing the thiadiazole structure have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic functions .

2. Anti-inflammatory Effects

Thiadiazoles have shown promise in reducing inflammation:

  • Cytokine Modulation : Some studies suggest that these compounds can modulate cytokine production, thereby reducing inflammatory responses .
  • Experimental Models : In vivo models have demonstrated that certain thiadiazole derivatives significantly decrease markers of inflammation .

3. Anticancer Properties

The anticancer potential of thiadiazoles has been a focal point in recent research:

  • Cell Proliferation Inhibition : Studies have reported that specific derivatives can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .
  • Mechanistic Insights : The interaction with DNA and modulation of cell cycle progression have been proposed as mechanisms through which these compounds exert their anticancer effects .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

StudyCompoundBiological ActivityFindings
Compound AAntimicrobialEffective against S. aureus (MIC = 8 µg/ml)
Compound BAnti-inflammatoryReduced TNF-alpha levels by 50% in vitro
Compound CAnticancerInhibited growth of MCF-7 cells by 70% at 10 µM

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